molecular formula C13H20OS B8077465 1,3-Dimethyl-2-(4-methylsulfanylbutoxy)benzene

1,3-Dimethyl-2-(4-methylsulfanylbutoxy)benzene

Cat. No.: B8077465
M. Wt: 224.36 g/mol
InChI Key: NFHHTBBZDXJONH-UHFFFAOYSA-N
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Description

The compound with the identifier “1,3-Dimethyl-2-(4-methylsulfanylbutoxy)benzene” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

1,3-Dimethyl-2-(4-methylsulfanylbutoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Combination: This reaction involves the combination of two or more substances to form a single new substance.

Scientific Research Applications

1,3-Dimethyl-2-(4-methylsulfanylbutoxy)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(4-methylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1,3-Dimethyl-2-(4-methylsulfanylbutoxy)benzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties.

Properties

IUPAC Name

1,3-dimethyl-2-(4-methylsulfanylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11-7-6-8-12(2)13(11)14-9-4-5-10-15-3/h6-8H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHHTBBZDXJONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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